molecular formula C15H23ClN4O2 B7898915 [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7898915
M. Wt: 326.82 g/mol
InChI Key: PWOOEEKNSYYNER-UHFFFAOYSA-N
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Description

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, a pyrimidine ring, and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and reaction time are optimized.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, dehalogenated compounds.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agrochemicals: Potential use in the development of pesticides or herbicides.

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid methyl ester
  • [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

Uniqueness

  • Structural Features : The presence of the tert-butyl ester group distinguishes it from similar compounds.
  • Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
  • Applications : Broader range of applications in medicinal chemistry and industry compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-9-20(10-7-11)13-17-8-5-12(16)18-13/h5,8,11H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOOEEKNSYYNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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